molecular formula C7H9Cl2NO B8027608 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride

Cat. No.: B8027608
M. Wt: 194.06 g/mol
InChI Key: FPQAIZRGSCDWLG-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a pyridine derivative characterized by substituents at positions 2 (methyl), 3 (methoxy), and 4 (chloro), with a hydrochloride counterion. The hydrochloride form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4-chloro-3-methoxy-2-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-7(10-2)6(8)3-4-9-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAIZRGSCDWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chloro-3-methoxy-2-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing drugs targeting specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a dose-dependent response observed in antibacterial effects.

Anticancer Potential

Preliminary investigations suggest that this compound may induce apoptosis in certain cancer cell lines. Its structural characteristics allow it to interact with biological targets involved in cancer progression, making it a candidate for further research in oncology.

Case Study on Antimicrobial Activity

A study highlighted that derivatives of 4-chloro-3-methoxy-2-methyl-pyridine showed significant inhibition against bacterial pathogens, indicating its potential use in developing new antimicrobial agents.

Case Study on Anticancer Activity

In vitro experiments revealed that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for novel anticancer therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an anti-ulcerative agent, it is believed to inhibit the secretion of gastric acid by blocking histamine H2 receptors on the parietal cells of the stomach. This reduces the production of stomach acid, thereby alleviating symptoms of ulcers and gastroesophageal reflux disease (GERD) .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Positions Key Structural Differences
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride (base: 107512-34-5) C₇H₇ClNO·HCl (estimated) ~208.08 2-CH₃, 3-OCH₃, 4-Cl Reference compound with chloro at position 3.
2-Chloromethyl-4-methoxy-3-methylpyridine HCl (86604-74-2) C₈H₁₀ClNO·HCl 208.08 2-CH₂Cl, 3-CH₃, 4-OCH₃ Chloromethyl at position 2 vs. chloro at 4.
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl (153259-31-5) C₁₁H₁₆ClNO₂·HCl 266.16 2-CH₂Cl, 3-CH₃, 4-O-(CH₂)₂-OCH₃ Extended alkoxy chain at position 4.
2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridine HCl (86604-75-3) C₉H₁₂ClNO·HCl 222.12 2-CH₂Cl, 3-CH₃, 4-OCH₃, 5-CH₃ Additional methyl group at position 5.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (127337-60-4) C₉H₁₀ClF₃NO·HCl 280.09 2-CH₂Cl, 3-CH₃, 4-OCH₂CF₃ Trifluoroethoxy group at position 4.

Key Observations

  • Substituent Position Impact: The target compound’s chloro group at position 4 distinguishes it from analogs like 86604-74-2, which features a chloromethyl group at position 2.
  • Functional Group Modifications : Compounds with extended alkoxy chains (e.g., 153259-31-5) or fluorinated groups (e.g., 127337-60-4) exhibit higher molecular weights and distinct physicochemical properties, such as lipophilicity, which may influence drug absorption and metabolism .
  • Synthetic Complexity : The introduction of trifluoroethoxy or methoxypropoxy groups (as in 127337-60-4 and 153259-31-5) requires multi-step synthesis compared to simpler methoxy or chloro derivatives .

Physicochemical and Pharmacological Considerations

  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 86604-74-2 and the target compound share similar molecular weights (~208 Da), suggesting comparable solubility profiles .
  • Stability : Stability data for related hydrochlorides (e.g., amitriptyline hydrochloride in and ) highlight the importance of pH and storage conditions (e.g., +4°C for 86604-74-2 ).

Biological Activity

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the chlorination of 3-methoxy-2-methylpyridine using thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This process can be optimized for yield and purity in industrial settings using continuous flow reactors.

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets. Notably, it acts as an anti-ulcerative agent by inhibiting gastric acid secretion through blockade of histamine H2 receptors on parietal cells in the stomach. This inhibition leads to a reduction in stomach acid production, alleviating symptoms associated with ulcers and gastroesophageal reflux disease (GERD).

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyridine derivatives, including this compound. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
4-Chloro-3-methoxy-2-methyl-pyridineA549TBD

These findings suggest that modifications in the pyridine structure can lead to enhanced anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against several bacterial strains. In vitro studies indicate varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli>256 µg/mL
S. aureus>256 µg/mL
K. pneumoniae>256 µg/mL

While some derivatives exhibit notable antimicrobial effects, the parent compound's activity remains limited at higher concentrations .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Comparative studies show that certain pyridine derivatives demonstrate significant inhibition of paw edema in animal models, indicating potential for therapeutic applications in inflammatory diseases .

Case Studies

  • Anti-ulcerative Activity : A clinical study involving patients with GERD demonstrated that treatment with a compound similar to this compound resulted in a significant reduction in symptoms compared to a placebo group, supporting its role as an effective H2 receptor antagonist.
  • Anticancer Research : In preclinical trials, derivatives of this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast and lung cancer models .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of pyridine precursors. For example, chlorination of methoxy-methylpyridine derivatives using POCl₃ or PCl₅ under controlled temperatures (60–80°C) can introduce the chloro group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent) and anhydrous conditions. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Monitoring by TLC (Rf = 0.3–0.5) ensures reaction completion. Contaminants like unreacted starting materials can reduce yields by 10–15%; iterative solvent washing minimizes this .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For instance, the methoxy group (~δ 3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) validate the structure .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (<1%) and verifies molecular weight (e.g., [M+H]⁺ = 202.6 g/mol) .
  • XRD : Single-crystal X-ray diffraction resolves steric effects of the 2-methyl group on molecular packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for enzyme inhibition (e.g., CYP1B1)?

  • Methodological Answer :
  • Substituent Positioning : Evidence from estrane-pyridine derivatives shows that C2-substituted pyridines (vs. C3/C4) enhance CYP1B1 inhibition due to better steric alignment in the enzyme's active site. For example, 2-(pyridin-3-yl) derivatives exhibit IC₅₀ values as low as 0.011 µM .
  • Computational Docking : Use software like AutoDock Vina to model interactions. The methoxy group at C3 may form hydrogen bonds with Thr³⁰⁰, while the chloro group at C4 enhances hydrophobic contacts .
  • In Vivo Stability : Assess metabolic stability via rat plasma incubation (37°C, 24 hrs). Derivatives with methyl groups (e.g., 2-methyl) show longer half-lives (t₁/₂ > 6 hrs) compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Variable Analysis : Conflicting IC₅₀ values (e.g., 0.011 µM vs. 0.083 µM in CYP1B1 inhibition) often arise from differences in assay conditions (e.g., EROD assay vs. fluorometric methods). Standardize protocols using positive controls (e.g., α-naphthoflavone) .
  • Statistical Models : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, logP). For instance, Cl vs. CF₃ groups may alter binding by 1.5 kcal/mol in free energy calculations .

Q. What computational strategies predict the compound’s reactivity in material science applications?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) model electron density distributions. The chloro group’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, favoring SNAr reactions .
  • Thermal Stability : DSC/TGA analysis (heating rate 10°C/min) reveals decomposition temperatures (>200°C), indicating suitability for high-temperature material synthesis .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with vermiculite, dispose as hazardous waste (EPA code D003). Avoid aqueous rinses to prevent HCl release .
  • Storage : Store in airtight containers at 2–8°C; desiccate to prevent hydrolysis of the chloro group .

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